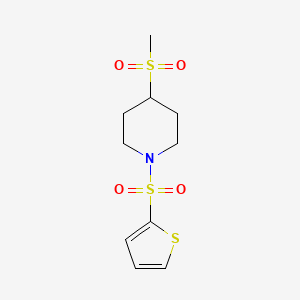

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process involving the treatment of specific chlorides with a piperidine compound, followed by N-sulfonation with sulfonyl chlorides. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This reaction was carried out in the presence of dry methylene dichloride and triethylamine, indicating the use of a non-aqueous solvent and a base to facilitate the reaction .

Molecular Structure Analysis

The molecular structures of the synthesized piperidine derivatives were characterized using various analytical techniques. 1H-NMR, IR, and elemental analysis were employed to confirm the structure of the synthesized compounds. These techniques are crucial for determining the molecular fingerprints and the elemental composition of the compounds, which in turn confirm the successful synthesis of the desired chemical structures .

Chemical Reactions Analysis

The synthesized piperidine derivatives were evaluated for their antimicrobial activities, which is a form of chemical reaction where the compound interacts with biological systems. The compounds were tested against bacterial and fungal pathogens of tomato plants using an artificial inoculation technique. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their interactions with metals and their fluorescence properties. For instance, complexes derived from 4-methyl-piperidine-carbodithioate were synthesized with various metals such as Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibited interesting properties such as fluorescence, with some emitting violet/violet-blue light upon excitation. Thermal analyses of these complexes revealed the formation of metal sulfide as the final residue, indicating their thermal stability and degradation pathways. The redox behavior of these complexes was studied using cyclic voltammetry, which showed reversible and irreversible redox processes depending on the complex .

Relevant Case Studies

The case studies in the provided papers focus on the antimicrobial activity of piperidine derivatives against pathogens affecting tomato plants. Compounds such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant potent antimicrobial activities when compared to standard drugs like Chloramphenicol and Mancozeb. These findings suggest potential applications of these compounds in agricultural settings to protect crops from bacterial and fungal infections .

Another case study involves the evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds were found to be potent full agonists at the beta(3) receptor, with some showing high selectivity over beta(1)- and beta(2)-ARs. This indicates potential therapeutic applications for these piperidine derivatives in treating conditions related to the beta(3)-adrenergic receptor .

特性

IUPAC Name |

4-methylsulfonyl-1-thiophen-2-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-17(12,13)9-4-6-11(7-5-9)18(14,15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVGSQVRJAMRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3001861.png)

![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)

![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)